5,9b-difluoro-1-{[(fluoromethyl)sulfanyl]carbonyl}-10-hydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthren-1-yl 5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carboxylate
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Overview
Description
Fluticasone Dimer Impurity, also known as Impurity G, is a dimeric impurity of Fluticasone Propionate. Fluticasone Propionate is a corticosteroid with high receptor affinity and topical activity. This impurity is often encountered during the synthesis and production of Fluticasone Propionate and is of interest in pharmaceutical research due to its potential impact on the efficacy and safety of the final drug product .
Preparation Methods
The synthesis of Fluticasone Dimer Impurity involves several steps. Initially, flumethasone is used as a raw material to synthesize a compound I. This compound I is then reacted with a sulfur reagent, followed by post-treatment and purification using a silica gel column to obtain an impurity EP-ZB. The compound I is also reacted with an acylation reagent to generate a compound II, which is then condensed with impurity EP-ZB to produce a compound IV. The compound IV is further reacted with a sulfur reagent in an organic solvent, catalyzed by a catalyst to generate a compound V. Finally, the compound V is reacted under acidic conditions to produce the Fluticasone Dimer Impurity .
Chemical Reactions Analysis
Fluticasone Dimer Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Acylation: This reaction involves the addition of an acyl group to a compound. Common reagents include acyl chlorides and anhydrides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fluticasone Dimer Impurity is primarily used in scientific research to study the stability, efficacy, and safety of Fluticasone Propionate. It is used in:
Pharmaceutical Research: To understand the impact of impurities on drug efficacy and safety.
Analytical Chemistry: For the development and validation of analytical methods to detect and quantify impurities in drug products.
Biological Studies: To study the biological effects of impurities on cellular and molecular levels.
Industrial Applications: To ensure the quality and consistency of pharmaceutical products during manufacturing.
Mechanism of Action
The mechanism of action of Fluticasone Dimer Impurity is not well-documented. it is known that Fluticasone Propionate, the parent compound, works by activating glucocorticoid receptors, inhibiting nuclear factor kappa B, and reducing lung eosinophilia. These actions result in anti-inflammatory effects, which are beneficial in treating conditions like asthma and allergic rhinitis .
Comparison with Similar Compounds
Fluticasone Dimer Impurity is unique due to its dimeric structure. Similar compounds include:
- Fluticasone Furoate EP Impurity K
- Fluticasone USP Related Compound E
- Fluticasone Propionate EP Impurity A
- Fluticasone Propionate EP Impurity B
- Fluticasone Propionate EP Impurity C
These compounds share structural similarities with Fluticasone Dimer Impurity but differ in their specific chemical modifications and properties .
Properties
IUPAC Name |
[6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51F5O8S/c1-20-11-24-26-15-30(45)28-13-22(49)7-9-36(28,3)40(26,47)32(51)17-38(24,5)42(20,55)34(53)56-43(35(54)57-19-44)21(2)12-25-27-16-31(46)29-14-23(50)8-10-37(29,4)41(27,48)33(52)18-39(25,43)6/h7-10,13-14,20-21,24-27,30-33,51-52,55H,11-12,15-19H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZKCEBOBPLPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OC5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)C(=O)SCF)O)C)O)F)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51F5O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.